molecular formula C16H13N3S B2656919 2-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzothiazole CAS No. 342778-81-8

2-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzothiazole

Cat. No.: B2656919
CAS No.: 342778-81-8
M. Wt: 279.36
InChI Key: YAWFPGQKVNEJNI-UHFFFAOYSA-N
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Description

The compound “2-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzothiazole” is a derivative of benzimidazole . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the construction of a desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G (d,p) basis set . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .


Chemical Reactions Analysis

Benzimidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Binding Properties

Research has focused on synthesizing new compounds containing the benzimidazole moiety due to their significant binding properties with biological molecules. For instance, new benzimidazole-based Schiff base copper(II) complexes were synthesized, exhibiting strong binding with calf thymus DNA through intercalative mode. These complexes demonstrated substantial cytotoxic effects against various cancer cell lines, suggesting their potential in cancer therapy due to their DNA binding and lesion-inducing capabilities (Paul et al., 2015).

Cytotoxicity

The synthesized benzimidazole derivatives showed notable in vitro cytotoxicity against lung, breast, and cervical cancer cell lines. The cytotoxicity was attributed to their ability to induce DNA lesions and apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents (Paul et al., 2015).

Antimicrobial Activity

Benzimidazole and benzothiazole derivatives have been synthesized for their potent antibacterial and antifungal activities. These compounds were tested against a variety of bacterial and fungal strains, showing significant inhibitory effects. Their broad-spectrum antimicrobial activity makes them promising candidates for developing new antimicrobial agents (Chaudhary et al., 2011), (Ansari & Lal, 2009).

Photophysical and Thermal Stability

The fluorescent properties of benzimidazole, benzoxazole, and benzothiazole derivatives were studied, showing that these compounds exhibit excited state intra-molecular proton transfer pathways with dual emission characteristics. Their thermal stability up to 200°C makes them suitable for various applications in fluorescent materials and sensors (Padalkar et al., 2011).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Benzimidazole and its derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They have been used to treat a variety of conditions, including parasitic diseases . Future research may focus on developing new benzimidazole derivatives with improved pharmacological activities.

Properties

IUPAC Name

2-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-2-6-12-11(5-1)17-15(18-12)9-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWFPGQKVNEJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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